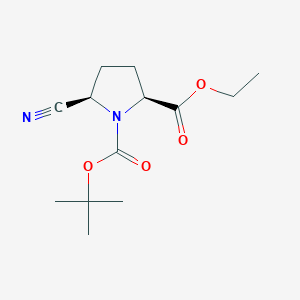
6-メトキシピリミジン-4-カルボニトリル
概要
説明
6-Methoxypyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 and is typically in the form of a powder . The compound is also known by its IUPAC name, 6-methoxy-4-pyrimidinecarbonitrile .
Molecular Structure Analysis
The InChI code for 6-Methoxypyrimidine-4-carbonitrile is 1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
6-Methoxypyrimidine-4-carbonitrile is a powder . The storage temperature and shipping temperature are normal .科学的研究の応用
薬理学:抗炎症剤
6-メトキシピリミジン-4-カルボニトリル: は、薬理効果で知られるピリミジン誘導体の合成における重要な中間体として特定されています 。これらの化合物は、抗炎症作用を含む、さまざまな生物学的活性を示します。重要な炎症性メディエーターを阻害する能力により、これらの誘導体は、新しい抗炎症薬を開発するために貴重です。
有機合成:ビルディングブロック
有機合成において、6-メトキシピリミジン-4-カルボニトリルは、複雑な分子を構築するための汎用的なビルディングブロックとして役立ちます 。その反応性により、さまざまな置換が可能になり、潜在的な薬理学的用途を持つ、さまざまなピリミジンベースの構造を作成するための貴重な化合物となります。
医薬品化学:薬物開発
この化合物は、新しい治療薬の開発に使用される医薬品化学において重要な役割を果たします 。医薬品設計への組み込みにより、効力が高く、毒性が低い新しい医薬品の開発につながる可能性があります。
材料科学:先端材料
材料科学において、6-メトキシピリミジン-4-カルボニトリルは、独自の特性を持つ新しい材料の開発に貢献できます 。その化学構造は、有機半導体、光起電力材料の設計、または先進複合材料の成分として利用できます。
分析化学:クロマトグラフィー分析
この化合物は、複雑な混合物中の同様の化合物を識別および定量化するのに役立つ、クロマトグラフィー分析の標準として使用できます 。その明確な化学的特徴により、さまざまな分析技術で正確な測定が可能になります。
環境への応用:水浄化
環境科学における直接的な応用は明示的に文書化されていませんが、6-メトキシピリミジン-4-カルボニトリルから合成できるピリミジン誘導体は、水浄化プロセスで使用される可能性があります 。これらは、汚染物質の分解における触媒として、またはろ過システムの成分として機能する可能性があります。
生化学:酵素阻害
生化学において、6-メトキシピリミジン-4-カルボニトリルとその誘導体は、酵素阻害について検討することができます 。これらの化合物は、酵素活性を影響を与えることで、生化学的経路の研究や、酵素調節が要因となる疾患の治療法の開発に不可欠となる可能性があります。
工業用途:化学製造
この化合物の安定性と反応性により、ピリミジン構造が求められる染料、顔料、またはその他の化学物質の製造など、さまざまな工業用途に適しています .
作用機序
Target of Action
Pyrimidine derivatives, which include 6-methoxypyrimidine-4-carbonitrile, are known to exhibit a range of pharmacological effects .
Mode of Action
Pyrimidines are known to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect a variety of biochemical pathways due to their wide range of pharmacological effects .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects .
実験室実験の利点と制限
The advantages of using 6-Methoxypyrimidine-4-carbonitrile in laboratory experiments include its low cost, availability, and stability. Additionally, 6-Methoxypyrimidine-4-carbonitrile is relatively non-toxic and can be synthesized in a simple two-step reaction process. However, there are some limitations to using 6-Methoxypyrimidine-4-carbonitrile in laboratory experiments, including its limited solubility in aqueous solutions and its low reactivity with nucleophiles.
将来の方向性
Future research on 6-Methoxypyrimidine-4-carbonitrile should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the potential applications of 6-Methoxypyrimidine-4-carbonitrile in the synthesis of pharmaceuticals and other organic compounds, as well as its potential use as a drug-receptor interaction target. Finally, further research should be conducted to explore the potential advantages and limitations of using 6-Methoxypyrimidine-4-carbonitrile in laboratory experiments.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
6-Methoxypyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acid-binding proteins, influencing the stability and function of nucleic acids. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of 6-Methoxypyrimidine-4-carbonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Methoxypyrimidine-4-carbonitrile can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 6-Methoxypyrimidine-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity. Furthermore, 6-Methoxypyrimidine-4-carbonitrile can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxypyrimidine-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxypyrimidine-4-carbonitrile remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of 6-Methoxypyrimidine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 6-Methoxypyrimidine-4-carbonitrile can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
6-Methoxypyrimidine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Methoxypyrimidine-4-carbonitrile is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within cells. The distribution of 6-Methoxypyrimidine-4-carbonitrile can affect its accumulation and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of 6-Methoxypyrimidine-4-carbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that 6-Methoxypyrimidine-4-carbonitrile exerts its effects in the appropriate cellular context, thereby optimizing its biochemical activity .
特性
IUPAC Name |
6-methoxypyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUKVQBOJCUSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1450930-95-6 | |
| Record name | 6-methoxypyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)






